molecular formula C9H7ClN2O B1598569 3-(3-Chlorophenyl)isoxazol-5-amine CAS No. 86685-95-2

3-(3-Chlorophenyl)isoxazol-5-amine

Cat. No. B1598569
CAS RN: 86685-95-2
M. Wt: 194.62 g/mol
InChI Key: LSTPIZJDZXGQFB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)isoxazol-5-amine, also known as 3-chloro-4-aminophenyl isoxazole, is an organic compound belonging to the isoxazole family. It is a colorless solid that is soluble in organic solvents. It has been widely studied in the scientific community due to its potential applications in various fields, such as drug synthesis, analytical chemistry, and biochemistry. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Ligands : 3-(3-Chlorophenyl)isoxazol-5-amine, a similar compound to 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine (5-AIBI), has been synthesized and characterized. These compounds are of interest due to their potential coordination abilities with cations, as demonstrated in a study involving Fe(III) complexes. Density Functional Theory (DFT) calculations provide insights into their optimized geometries and structural parameters (Agheli, Pordel, & Beyramabadi, 2017).

  • Crystal and Molecular Structure Analysis : Compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been structurally analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. This analysis aids in understanding the structural geometry, electronic properties, and potential applications of these compounds (Kerru et al., 2019).

  • Green Chemistry in Synthesis : The synthesis of structurally related compounds, such as 2-aminobenzothiazoles and 2-aminobenzoxazoles, has been carried out efficiently in water. This approach demonstrates the potential of green chemistry in synthesizing compounds with pharmaceutical interest (Zhang, Jia, Wang, & Fan, 2011).

Applications in Corrosion Inhibition and Material Science

  • Corrosion Inhibition Studies : Research involving similar compounds, such as 2-amino-4-(4-chlorophenyl)-thiazole, has revealed their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been employed to predict their inhibition performances against metal corrosion (Kaya et al., 2016).

  • Synthesis in Material Science : Studies involving the microwave-accelerated amination of related compounds, like 1-chloroisoquinolines, contribute to material science by facilitating the synthesis of new materials and compounds with specific properties (Prabakaran, Manivel, & Khan, 2010).

  • Novel Synthesis Approaches : Innovative synthesis methods for derivatives of compounds like 1,3,4-oxadiazole have been developed. These methods provide alternative approaches to synthesizing fully substituted derivatives, showcasing the versatility and potential applications of these compounds in various fields (Ramazani & Rezaei, 2010).

Pharmacological Potential

  • Antiviral Activity : Research on derivatives of similar compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has revealed their potential antiviral activities. This suggests possible pharmacological applications for 3-(3-Chlorophenyl)isoxazol-5-amine in the development of antiviral agents (Chen et al., 2010).

properties

IUPAC Name

3-(3-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTPIZJDZXGQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391976
Record name 3-(3-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)isoxazol-5-amine

CAS RN

86685-95-2
Record name 3-(3-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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